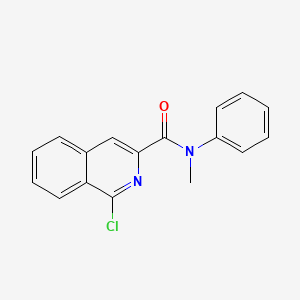
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a chemical compound that has gained significant interest in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been synthesized through various methods. In
科学的研究の応用
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has shown potential applications in medicinal chemistry. It has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been studied for its potential antitumor and anti-inflammatory activities.
作用機序
The mechanism of action of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is not fully understood. However, it has been suggested that its inhibitory activity on enzymes such as acetylcholinesterase and carbonic anhydrase may be due to its ability to bind to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide in lab experiments is its high yield of synthesis. Additionally, it has shown potential applications in medicinal chemistry, making it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
将来の方向性
There are several future directions for research on 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in neurodegenerative diseases. Another direction is to study its potential antitumor and anti-inflammatory activities in more depth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
In conclusion, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a promising compound for scientific research in medicinal chemistry. Its high yield of synthesis and potential applications in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases make it a compound of interest. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
合成法
The synthesis of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been achieved through various methods. One of the most commonly used methods is the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide with a yield of over 80%. Other methods include the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and phosphoryl chloride or phosphorus pentachloride.
特性
IUPAC Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(18)19-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYDFSBWDSPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)
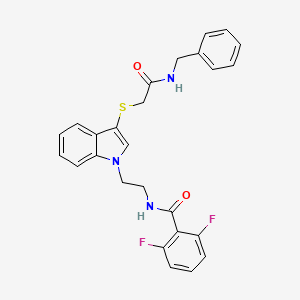
![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)
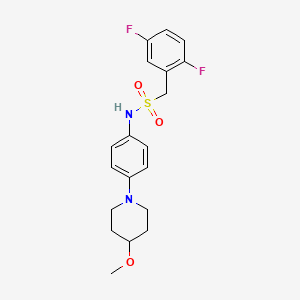
![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
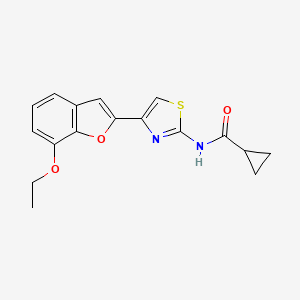
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)
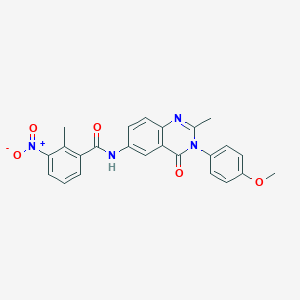
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
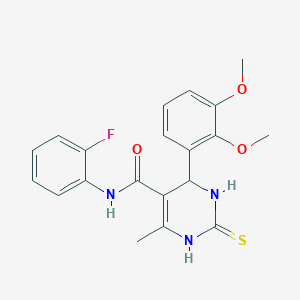
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)